molecular formula C29H38ClN3O6 B15384550 Cbz-DL-Phe-DL-Lys(Boc)-CH2Cl

Cbz-DL-Phe-DL-Lys(Boc)-CH2Cl

Cat. No.: B15384550
M. Wt: 560.1 g/mol
InChI Key: IFWBBOHDSVOIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-DL-Phe-DL-Lys(Boc)-CH2Cl is a synthetic peptide derivative featuring multiple protective groups and a reactive chloromethyl moiety. Its structure includes:

  • Cbz (Carbobenzyloxy): A protective group for amines, removable via hydrogenolysis.
  • DL-Phe (Racemic Phenylalanine): A non-chiral amino acid residue.
  • DL-Lys(Boc) (Racemic Lysine with tert-butoxycarbonyl): The Boc group protects the lysine side chain, cleavable under acidic conditions.
  • CH2Cl (Chloromethyl): A reactive group enabling further functionalization (e.g., alkylation or nucleophilic substitution).

This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block for constructing complex peptides. Its design balances orthogonal protection (Cbz for amines, Boc for lysine) with a versatile leaving group (CH2Cl) for downstream modifications .

Properties

Molecular Formula

C29H38ClN3O6

Molecular Weight

560.1 g/mol

IUPAC Name

benzyl N-[1-[[1-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C29H38ClN3O6/c1-29(2,3)39-27(36)31-17-11-10-16-23(25(34)19-30)32-26(35)24(18-21-12-6-4-7-13-21)33-28(37)38-20-22-14-8-5-9-15-22/h4-9,12-15,23-24H,10-11,16-20H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)

InChI Key

IFWBBOHDSVOIDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include peptide derivatives with variations in protective groups or reactive termini. Below is a comparative analysis:

Table 1: Comparative Properties of Cbz-DL-Phe-DL-Lys(Boc)-CH2Cl and Analogues
Compound Name Protective Groups Reactive Group Stability (Hydrolysis Half-life)* Solubility (Organic/Aqueous) Key Applications
This compound Cbz, Boc CH2Cl 135–271 days High (DCM, DMF)/Low SPPS, targeted drug delivery
Fmoc-DL-Phe-DL-Lys(Alloc)-CH2Br Fmoc, Alloc CH2Br 90–180 days Moderate (THF)/Low Bioconjugation, imaging probes
Boc-DL-Phe-DL-Lys(Cbz)-CH2OAc Boc, Cbz CH2OAc >300 days High (Acetone)/Moderate Enzyme substrate analogs
Cbz-DL-Phe-DL-Lys(Fmoc)-CH2SH Cbz, Fmoc CH2SH 50–100 days Low (DMSO)/Moderate Thiol-ene click chemistry

*Hydrolysis data extrapolated from dichlorinated siloxane studies, where CH2Cl groups exhibit moderate stability in aqueous environments .

Key Differentiators

Protective Group Compatibility: this compound allows sequential deprotection (Boc via acid, Cbz via hydrogenolysis), whereas Fmoc/Alloc analogues require milder bases (e.g., piperidine) . Comparatively, CH2OAc-terminated compounds (e.g., Boc-DL-Phe-DL-Lys(Cbz)-CH2OAc) exhibit superior hydrolytic stability but lower reactivity in nucleophilic substitutions.

Reactivity of CH2Cl :

  • The CH2Cl group in this compound shows higher electrophilicity than CH2Br or CH2SH, enabling efficient alkylation of thiols or amines. However, its hydrolysis rate (135–271 days) is slower than CH2SH-terminated analogues (50–100 days) .

Solubility and Handling :

  • The Boc group enhances solubility in organic solvents (e.g., dichloromethane), whereas Fmoc analogues require polar aprotic solvents like DMF or DMSO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.